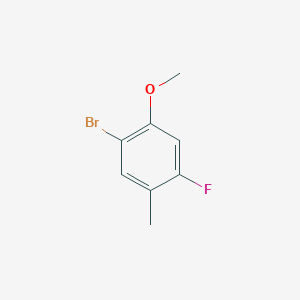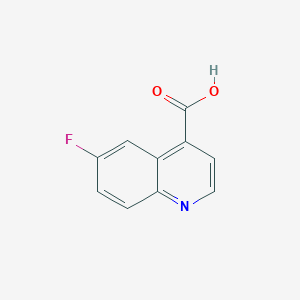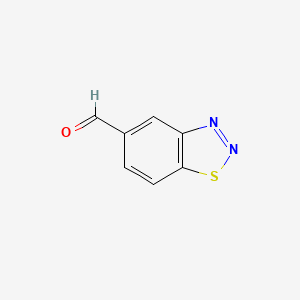
3-(Pyrrolidin-1-ylmethyl)benzaldehyd
Übersicht
Beschreibung
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-1-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
3-(Pyrrolidin-1-ylmethyl)benzaldehyd: spielt eine bedeutende Rolle im Bereich der Arzneimittelforschung und pharmazeutischen Chemie. Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, ist ein häufiges Merkmal in vielen biologisch aktiven Molekülen . Sein Vorhandensein in Arzneimittelkandidaten kann zur Stereochemie des Moleküls beitragen und die dreidimensionale Abdeckung verbessern, was für die Bindungsaffinität und Selektivität gegenüber biologischen Zielmolekülen entscheidend ist . Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen.
Organische Synthese
In der organischen Synthese wird This compound als Baustein für die Konstruktion komplexer Moleküle verwendet . Seine Aldehydgruppe ist reaktiv und kann verschiedene chemische Bindungen bilden, was sie zu einem wichtigen Zwischenprodukt in synthetischen Pfaden macht. Sie ist besonders nützlich bei der Synthese von niedermolekularen Antikrebsmitteln, wo sie in die molekulare Struktur integriert werden kann, um die pharmakologischen Eigenschaften zu verbessern .
Proteomforschung
Diese Verbindung ist auch ein Spezialprodukt für Anwendungen in der Proteomforschung . Proteomik, die groß angelegte Untersuchung von Proteinen, ist unerlässlich, um Krankheitsmechanismen zu verstehen und gezielte Therapien zu entwickeln. This compound kann verwendet werden, um Proteine oder Peptide zu modifizieren, was bei der Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben hilft.
Biochemische Anwendungen
In der Biochemie wird This compound als Reagenz in verschiedenen biochemischen Assays und Experimenten verwendet . Seine Eigenschaften ermöglichen seinen Einsatz in Enzym-Substrat-Studien, Rezeptor-Ligand-Interaktionen und anderen biochemischen Pfaden. Seine Rolle in diesen Anwendungen ist entscheidend für das Verständnis zellulärer und molekularer Prozesse.
Industrielle Anwendungen
In der Industrie ist This compound an der Synthese von Chemikalien beteiligt, die spezifische Aldehydfunktionalitäten erfordern . Er wird bei der Herstellung von Materialien verwendet, die von seinen chemischen Eigenschaften profitieren, wie z. B. Stabilität und Reaktivität unter bestimmten Bedingungen. Sicherheitsdatenblätter geben seine Handhabungs- und Lageranforderungen an und gewährleisten so seine sichere Verwendung in industriellen Umgebungen .
Umweltanwendungen
Obwohl spezifische Umweltanwendungen von This compound nicht weit verbreitet sind, können Verbindungen wie diese in der Umweltchemie für die Synthese von Sensoren oder Sonden verwendet werden . Diese können Umweltverschmutzungen nachweisen und messen, was zu Umweltüberwachungs- und Schutzmaßnahmen beiträgt.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with targets in a variety of ways, including hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (18925 g/mol ) suggests that it could potentially be absorbed and distributed in the body.
Biochemische Analyse
Biochemical Properties
3-(Pyrrolidin-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The exact mechanism of action often depends on the specific biomolecule it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution pattern of the compound can significantly impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound can determine its specific effects on cellular processes .
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOLQHPKIDQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594622 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-42-0 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

